![molecular formula C13H11NO B1268431 2,3-Dihydrobenzo[g]quinolin-4(1H)-one CAS No. 21516-07-4](/img/structure/B1268431.png)

2,3-Dihydrobenzo[g]quinolin-4(1H)-one

Übersicht

Beschreibung

Synthesis Analysis

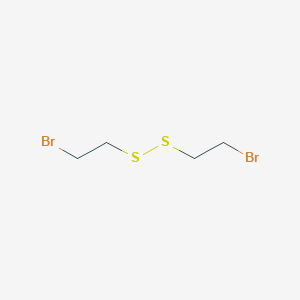

The synthesis of 2,3-Dihydrobenzo[g]quinolin-4(1H)-one derivatives can be efficiently achieved through copper-catalyzed aza-Michael addition reactions, offering a straightforward method from readily available chemicals. This approach results in good to excellent yields under mild reaction conditions (Kang et al., 2018).

Molecular Structure Analysis

The molecular structure of derivatives like 5,6-Dimethoxy-2,3-dihydro-7H-dibenzo[de,h]quinolin-7-one has been characterized by X-ray diffraction, offering insights into the compound's conformation and electronic structure (Sobarzo-Sánchez et al., 2006).

Chemical Reactions and Properties

2,3-Dihydrobenzo[g]quinolin-4(1H)-one compounds exhibit photoreversible photochromic properties under anaerobic conditions, an aspect that underscores their potential for biological applications and materials science (Larina et al., 2010).

Wissenschaftliche Forschungsanwendungen

Photochromic Properties and Biological Activity

2,3-Dihydrobenzo[g]quinolin-4(1H)-one has been studied for its photochromic properties under anaerobic conditions, exhibiting reversible color changes. This change is attributed to the formation of fluorescent dihydrobenzo[b]acridin-(5H)-ones. Additionally, these compounds have shown potential biological activity. The photoreaction process is stereoselective, producing major and minor isomers. Interestingly, oxidation products are formed in the presence of air, highlighting a distinct chemical behavior of these compounds (Larina et al., 2010).

Green Chemistry Synthesis

There's been a focus on synthesizing 1-aryl-4-benzo[f]quinoline derivatives, including derivatives of 2,3-Dihydrobenzo[g]quinolin-4(1H)-one, using environmentally friendly methods. For example, a one-pot synthesis in PEG-400 as a catalyst and solvent was developed, aligning with the principles of green chemistry due to its milder conditions and simple process (Zhang Zhang, 2011).

Advanced Synthesis Techniques

Recent advancements have enabled the efficient synthesis of 3-carbonyl-quinolin-4(1H)-one derivatives, a category that includes 2,3-Dihydrobenzo[g]quinolin-4(1H)-one. This process uses Cu-catalyzed aza-Michael addition and cyclization, yielding high yields under mild conditions (Kang et al., 2018).

Utility in Heterocyclic Synthesis

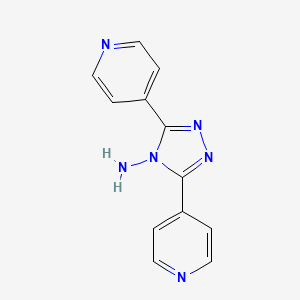

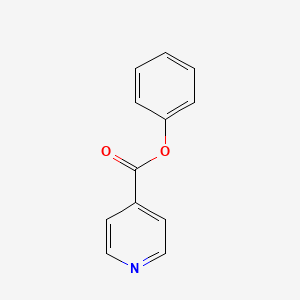

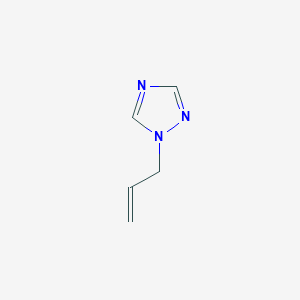

2,3-Dihydrobenzo[g]quinolin-4(1H)-one is also used in the synthesis of various heterocyclic compounds. Thiosemicarbazides, for example, have been employed in reactions with this compound to produce diverse pharmacophoric motifs, contributing to the development of potential therapeutic agents (Azab & Saad, 2016).

Methodological Innovations

Innovative synthesis methods for 4-Aryl-3,4-dihydrobenzo[g]quinoline-2,5,10(1H)-triones have been developed. These methods involve cyclocondensation and utilize green mediums like ethanol, avoiding hazardous solvents and catalysts, which is significant for sustainable chemical processes (Kamalifar & Kiyani, 2020).

Structural and Spectral Analysis

Comprehensive studies on the molecular structure and spectral properties of related compounds, like 2,3-dihydrobenzo[h][1,6]naphthyridin-4-(1H)-ones, have been conducted. These studies provide deep insights into the chemical properties and potential applications of these compounds in various fields (Mikhailitsyn et al., 1975).

Computational Chemistry Applications

Computational studies have been utilized to understand the structure and reactivity of benzo[g]quinoline derivatives. Such studies help in predicting the behavior of these compounds under various conditions, enhancing their application in scientific research (Trilleras et al., 2017).

Safety And Hazards

While specific safety and hazard information for “2,3-Dihydrobenzo[g]quinolin-4(1H)-one” is not available in the retrieved sources, it’s always recommended to handle such compounds with care, using personal protective equipment and avoiding ingestion, inhalation, and contact with skin, eyes, or clothing .

Zukünftige Richtungen

Future directions for “2,3-Dihydrobenzo[g]quinolin-4(1H)-one” could involve exploring green chemistry and alternative strategies to prepare diverse derivatives . Additionally, the development of more efficient, inexpensive, and reusable catalysts for its synthesis could be a promising area of research .

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-benzo[g]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13-5-6-14-12-8-10-4-2-1-3-9(10)7-11(12)13/h1-4,7-8,14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBRSQPCCIXKIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC3=CC=CC=C3C=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345849 | |

| Record name | 2,3-Dihydrobenzo[g]quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydrobenzo[g]quinolin-4(1H)-one | |

CAS RN |

21516-07-4 | |

| Record name | 2,3-Dihydrobenzo[g]quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)

![4-[3-(4-Aminophenoxy)propoxy]aniline](/img/structure/B1268366.png)

![3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268368.png)

![3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268377.png)